4-(2-Bromo-5-cyclohexyl-3-hydroxy-1-penten-1-YL)hexahydro-2H-cyclopenta[B]furan-2,5-diol
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Overview
Description
4-(2-Bromo-5-cyclohexyl-3-hydroxy-1-penten-1-yl)hexahydro-2H-cyclopenta[B]furan-2,5-diol is a complex organic compound with a unique structure that includes a bromine atom, a cyclohexyl group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-5-cyclohexyl-3-hydroxy-1-penten-1-yl)hexahydro-2H-cyclopenta[B]furan-2,5-diol typically involves multiple steps, including the formation of the cyclopenta[B]furan ring and the introduction of the bromine and hydroxyl groups. Common reagents used in the synthesis include bromine, cyclohexane, and various catalysts to facilitate the reactions. The reaction conditions often involve controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromo-5-cyclohexyl-3-hydroxy-1-penten-1-yl)hexahydro-2H-cyclopenta[B]furan-2,5-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as a hydroxyl or amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the bromine atom with a hydroxyl group would result in a diol.
Scientific Research Applications
4-(2-Bromo-5-cyclohexyl-3-hydroxy-1-penten-1-yl)hexahydro-2H-cyclopenta[B]furan-2,5-diol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Bromo-5-cyclohexyl-3-hydroxy-1-penten-1-yl)hexahydro-2H-cyclopenta[B]furan-2,5-diol involves its interaction with specific molecular targets and pathways. The bromine and hydroxyl groups play a crucial role in its reactivity and binding affinity to target molecules. These interactions can modulate various biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Bromo-5-phenyl-3-hydroxy-1-penten-1-yl)hexahydro-2H-cyclopenta[B]furan-2,5-diol
- 4-(2-Bromo-5-methyl-3-hydroxy-1-penten-1-yl)hexahydro-2H-cyclopenta[B]furan-2,5-diol
Uniqueness
4-(2-Bromo-5-cyclohexyl-3-hydroxy-1-penten-1-yl)hexahydro-2H-cyclopenta[B]furan-2,5-diol is unique due to the presence of the cyclohexyl group, which can influence its chemical properties and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
Properties
CAS No. |
60057-00-3 |
---|---|
Molecular Formula |
C18H29BrO4 |
Molecular Weight |
389.3 g/mol |
IUPAC Name |
4-(2-bromo-5-cyclohexyl-3-hydroxypent-1-enyl)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2,5-diol |
InChI |
InChI=1S/C18H29BrO4/c19-14(15(20)7-6-11-4-2-1-3-5-11)8-12-13-9-18(22)23-17(13)10-16(12)21/h8,11-13,15-18,20-22H,1-7,9-10H2 |
InChI Key |
VUGKYGPJUXNQSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCC(C(=CC2C3CC(OC3CC2O)O)Br)O |
Origin of Product |
United States |
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